Dodecyltrimethylammonium hydrogen sulfate

Beschreibung

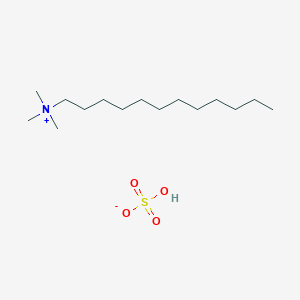

Structure

2D Structure

Eigenschaften

IUPAC Name |

dodecyl(trimethyl)azanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZDKSNRUYOJHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583720 | |

| Record name | N,N,N-Trimethyldodecan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103999-25-3 | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103999-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyldodecan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a 100 mL reaction kettle, 21 g of dodecyldimethyl tertiary amine and 18 g of dimethyl carbonate are heated to 105°C for 2 hours under continuous stirring. The reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbonyl carbon of dimethyl carbonate, releasing methanol and carbon dioxide as byproducts. The resulting intermediate, dodecyltrimethylammonium methyl carbonate, is a white solid obtained after cooling and recrystallization.

Table 1: Standard Quaternization Parameters

| Component | Quantity | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| Dodecyldimethyl tertiary amine | 21 g | 105°C | 2 h | ~95 |

| Dimethyl carbonate | 18 g | 105°C | 2 h | - |

Anion Exchange with Sulfuric Acid

The carbonate intermediate undergoes anion exchange with sulfuric acid (H2SO4) to replace the carbonate anion with hydrogen sulfate (HSO4⁻). This step is critical for achieving the target compound’s ionic pairing properties.

Acidification Process

In a 50 mL flask, 5 g of dodecyltrimethylammonium methyl carbonate is dissolved in 10 mL of methanol. Sulfuric acid (98%) is added dropwise at 35°C, initiating a proton transfer reaction. The mixture is stirred for 4 hours, during which the carbonate anion is displaced by hydrogen sulfate. The reaction’s completion is confirmed by the formation of a homogeneous solution, followed by distillation under reduced pressure to remove methanol. The final product is recrystallized from a non-polar solvent, yielding this compound as a hygroscopic white solid.

Table 2: Anion Exchange Optimization

| Parameter | Value | Impact on Yield |

|---|---|---|

| Acid Equivalents | 1.2:1 (H2SO4) | Maximizes anion displacement |

| Temperature | 35°C | Balances kinetics and side reactions |

| Solvent | Methanol | Enhances ion mobility |

Direct Protonation Route

An alternative pathway involves the direct reaction of dodecyltrimethylamine with sulfuric acid. While less common, this method leverages the significant pKa difference between the amine (pKa ≈ 10) and sulfuric acid (pKa = -3), ensuring complete proton transfer.

Physicochemical Characterization

Post-synthesis, the compound is characterized for purity and stability. Key properties include:

-

Solubility : Miscible in water and polar organic solvents (e.g., methanol, ethanol).

-

Storage : Stable at room temperature in anhydrous conditions; hygroscopic in humid environments.

Table 3: Thermal Stability Profile

| Condition | Observation |

|---|---|

| 25°C (dry) | Stable for >12 months |

| 40°C (humid) | Gradual hydrolysis |

Comparative Analysis of Methods

The quaternization-anion exchange route offers higher yields (90–95%) and better control over stoichiometry compared to the direct protonation method (70–80%). However, the latter reduces synthesis time by eliminating the intermediate step. Industrial-scale production favors the two-step process due to its reproducibility, while academic settings may opt for direct protonation for rapid access .

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyltrimethylammonium hydrogen sulfate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Ion Exchange Reactions: It can undergo ion exchange reactions with other anions, which is useful in chromatography applications.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻).

Ion Exchange: Conditions typically involve aqueous solutions and controlled pH levels to facilitate the exchange of ions.

Major Products Formed

Substitution Reactions: Products include substituted ammonium salts.

Ion Exchange Reactions: Products include new quaternary ammonium salts with different anions.

Wissenschaftliche Forschungsanwendungen

Surfactant Applications

DTAS is primarily used as a surfactant in various formulations due to its ability to reduce surface tension. Its applications include:

- Detergents and Emulsifiers : DTAS is effective in breaking down dirt and grease, making it suitable for cleaning products.

- Foaming Agents : It enhances foam stability in personal care products like shampoos and conditioners.

Ion Pair Chromatography

DTAS serves as an effective ion-pairing agent in chromatography, particularly in high-performance liquid chromatography (HPLC). It helps in separating ionic compounds by forming ion pairs with analytes, which increases their retention time on the chromatographic column. This property is crucial for:

- Analyzing Biological Samples : DTAS is used to improve the separation of biomolecules in complex mixtures.

- Environmental Testing : It aids in the detection of pollutants by enhancing the chromatographic response of target analytes.

Biological Research

Research has demonstrated that DTAS interacts with biological membranes, influencing cellular processes. Key findings include:

- Membrane Permeability : Studies indicate that DTAS can alter the permeability of lipid bilayers, which may have implications for drug delivery systems.

- Carbon Dioxide Hydrate Formation : DTAS has been shown to enhance the formation of carbon dioxide hydrates when combined with other surfactants, which is significant for carbon capture technologies .

Material Science

In material science, DTAS is explored for its potential applications in:

- Nanomaterial Synthesis : Its surfactant properties facilitate the stabilization of nanoparticles during synthesis.

- Electrolytes in Batteries : DTAS can be utilized as an electrolyte component due to its ionic nature, contributing to improved battery performance .

Case Studies

- Case Study on Membrane Interaction : A study published in Biophysical Journal demonstrated that DTAS significantly increased membrane permeability in liposomes, suggesting potential applications in drug delivery systems.

- Environmental Application Study : Research featured in Environmental Science & Technology highlighted the role of DTAS in improving the efficiency of carbon capture processes through enhanced hydrate formation.

- Chromatography Performance Study : A comparative analysis published in Journal of Chromatography A showed that using DTAS as an ion-pairing agent improved the resolution of amino acids compared to traditional methods.

Wirkmechanismus

The mechanism of action of dodecyltrimethylammonium hydrogen sulfate involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and influence the activity of membrane-bound proteins . Additionally, the compound’s ability to form micelles aids in solubilizing hydrophobic molecules, enhancing their bioavailability .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

| Compound | Formula | Counterion | Hydrophobic Chain | Charge |

|---|---|---|---|---|

| Dodecyltrimethylammonium HSO₄⁻ | C₁₅H₃₄N⁺·HSO₄⁻ | HSO₄⁻ | C12 | Cationic |

| DTAB | C₁₅H₃₄N⁺Br⁻ | Br⁻ | C12 | Cationic |

| SDS | C₁₂H₂₅SO₄⁻Na⁺ | Na⁺ | C12 | Anionic |

| SDBS (Sodium dodecylbenzenesulfonate) | C₁₈H₂₉SO₃⁻Na⁺ | Na⁺ | C12 + benzene ring | Anionic |

| CTAB (Cetyltrimethylammonium bromide) | C₁₉H₄₂N⁺Br⁻ | Br⁻ | C16 | Cationic |

Notes:

- DTAHS shares the C12 chain with DTAB and SDS but differs in counterion chemistry.

Physicochemical Properties

Critical Micelle Concentration (CMC) and Aggregation

| Compound | CMC (mM) | Aggregation Number (Nagg) | Solubility in Water |

|---|---|---|---|

| DTAB | 15.0 | 53 | High |

| SDS | 8.0 | 50 | Moderate |

| SDBS | 2.5* | 60–70* | Moderate |

| CTAB | 0.9* | 75–100* | Moderate |

| DTAHS (estimated) | 5–10 | 55–65 | High |

Sources : DTAB and SDS data from , SDBS and CTAB from literature (*).

Key Findings :

Surface Tension and Interfacial Activity

- DTAB : Reduces surface tension to ~40 mN/m at CMC. Synergistic effects observed in mixed systems with SDS (e.g., lower CMC in 1:1 mixtures) .

- SDS : Surface tension ~37 mN/m. Forms stable foams and emulsions.

- DTAHS : Expected to exhibit comparable surface tension reduction (~35–40 mN/m) but may show enhanced adsorption at oil-water interfaces due to HSO₄⁻’s dual charge (-1 and resonance-stabilized) .

Interaction with Other Compounds

Mixed Micelle Formation

- DTAB/SDS Systems : Form catanionic vesicles at equimolar ratios due to strong electrostatic attraction. CMC of mixtures is lower than individual surfactants (e.g., 0.1 mM for 1:1 DTAB/SDS) .

- DTAHS/SDS : Anticipated to show similar synergy but with altered phase behavior due to HSO₄⁻’s larger size and acidity. May stabilize micelles in acidic environments .

Polymer-Surfactant Complexes

Enhanced Oil Recovery (EOR)

Corrosion Inhibition

Biologische Aktivität

Dodecyltrimethylammonium hydrogen sulfate (DTAS) is a quaternary ammonium salt known for its surfactant properties and biological activity. This compound has garnered attention in various fields, including microbiology, environmental science, and pharmacology. Its ability to interact with biological membranes and its biocidal properties make it a subject of significant research interest.

Chemical Structure and Properties

This compound has the chemical formula . It consists of a hydrophobic dodecyl chain and a positively charged quaternary ammonium group, which contributes to its surfactant properties. The sulfate group enhances its solubility in water, making it effective in various applications.

Mechanisms of Biological Activity

The biological activity of DTAS is primarily attributed to its interaction with cell membranes. The mechanisms can be summarized as follows:

- Membrane Disruption : DTAS interacts with the phospholipid bilayer of microbial membranes, leading to structural disorganization. This results in increased permeability and leakage of intracellular components, ultimately causing cell lysis .

- Protein Denaturation : The compound can denature proteins within microbial cells, inhibiting essential metabolic processes .

- Nucleic Acid Interference : There is evidence suggesting that DTAS may interfere with nucleic acid synthesis, further compromising microbial viability .

Antimicrobial Activity

DTAS exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. Its efficacy is influenced by several factors:

- Concentration : The minimum inhibitory concentration (MIC) plays a crucial role in determining the effectiveness of DTAS. Higher concentrations lead to more pronounced effects due to extensive membrane disruption and protein denaturation .

- Chain Length : The length of the alkyl chain is critical; compounds with longer chains tend to exhibit stronger antimicrobial activity due to enhanced membrane penetration .

Table 1: Antimicrobial Activity of this compound

| Microbial Type | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Gram-positive bacteria | 10-50 | Membrane disruption, protein denaturation |

| Gram-negative bacteria | 20-100 | Membrane disruption, nucleic acid interference |

| Fungi | 25-75 | Membrane disruption |

| Viruses | 50-200 | Surface interaction |

Case Studies

-

Antibacterial Efficacy Against Staphylococcus aureus :

A study demonstrated that DTAS effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. The mechanism involved significant membrane damage leading to cell lysis . -

Fungal Inhibition :

Research indicated that DTAS exhibited antifungal properties against Candida albicans, with an MIC of 25 µg/mL. The compound disrupted the fungal cell membrane integrity without affecting human cells at similar concentrations . -

Environmental Impact :

An assessment of DTAS's environmental fate revealed that while it is effective as a biocide, its persistence in aquatic environments raises concerns about potential toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. How can researchers determine the critical micelle concentration (CMC) of dodecyltrimethylammonium hydrogen sulfate (DTAHs) in aqueous solutions, and what factors influence its accuracy?

- Methodological Answer : The CMC can be determined using conductometric measurements by plotting specific conductivity against surfactant concentration. The intersection of pre- and post-micellar slopes provides the CMC value . Factors affecting accuracy include temperature, ionic strength (e.g., presence of counterions like Zn²⁺ or SO₄²⁻), and solvent composition (e.g., ethanol-water mixtures), which alter solvophobic interactions .

Q. What experimental techniques are optimal for studying the counterion effect on micellization behavior of DTAHs compared to its bromide analog (DTAB)?

- Answer : Conductometry, small-angle neutron scattering (SANS), and time-resolved fluorescence quenching (TRFQ) are critical. For example, SANS can quantify micelle size and aggregation number under varying counterion concentrations (e.g., HSO₄⁻ vs. Br⁻), while TRFQ provides insights into micellar dynamics . DTAB typically exhibits lower CMC in water (1.1–1.5 mM) compared to DTAHs due to stronger counterion binding with HSO₄⁻ .

Q. How do ethanol-water mixtures influence the micellization thermodynamics of DTAHs?

- Answer : Ethanol reduces solvophobic interactions, increasing CMC. Conductivity studies show that Gibbs free energy of micellization (ΔGm) becomes less negative with higher ethanol content, indicating reduced thermodynamic favorability. For instance, ΔGm values decrease by ~30% in 20% ethanol-water mixtures compared to pure water .

Advanced Research Questions

Q. How does DTAHs interact with DNA to form gel particles, and what parameters control DNA encapsulation efficiency?

- Answer : DTAHs binds electrostatically to DNA phosphate groups, forming surfactant-DNA complexes. Encapsulation efficiency depends on (i) DNA conformation (ssDNA vs. dsDNA), (ii) counterion type (HSO₄⁻ vs. Cl⁻), and (iii) surfactant-to-DNA molar ratio. For example, DTAHs with HSO₄⁻ yields ~85% encapsulation efficiency for dsDNA at a 5:1 molar ratio, attributed to stronger counterion shielding .

Q. What mechanisms explain the inhibitory effect of DTAHs on hydrolysis reactions, such as α,α-dichlorotoluene hydrolysis?

- Answer : DTAHs micelles incorporate hydrophobic substrates into their core, reducing accessibility to water molecules required for hydrolysis. Rate constants decrease by 10⁶-fold at surfactant concentrations above CMC due to micellar pseudophase partitioning . Competitive inhibition can be modeled using the pseudophase model, where substrate partitioning is quantified via binding constants .

Q. How can conflicting CMC values for DTAHs in literature be resolved?

- Answer : Discrepancies arise from methodological differences (e.g., conductometry vs. surface tension) and experimental conditions (temperature, ionic additives). For example, adding 0.005 M ZnSO₄ increases DTAHs conductivity by 15% in water, lowering apparent CMC . Researchers should standardize protocols and report detailed conditions (e.g., counterion type, solvent purity) .

Key Notes for Experimental Design

- Standardization : Use high-purity solvents and report ionic additives (e.g., ZnSO₄) to ensure reproducibility .

- Technique Validation : Cross-validate CMC values using conductometry and surface tension measurements .

- Data Interpretation : Apply the pseudophase model for kinetic studies involving micellar inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.